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Compound of Interest

Compound Name: Oliceridine

Cat. No.: B1139222

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intravenous (IV) opioid oliceridine with
other commonly used IV opioids, including morphine, hydromorphone, and fentanyl. The
information is based on available clinical trial data and indirect treatment comparisons (ITCs),
offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Oliceridine, a G protein-biased agonist at the p-opioid receptor, has demonstrated comparable
analgesic efficacy to morphine in treating moderate to severe acute pain.[1][2][3][4][5][6]
Notably, indirect evidence suggests a potentially improved safety profile for oliceridine,
particularly concerning certain adverse events, when compared to other IV opioids. This guide
synthesizes the available data on efficacy and safety, details the experimental protocols of key
clinical trials, and visualizes the underlying pharmacological pathways and comparative
methodologies.

Data Presentation

The following tables summarize the quantitative data from head-to-head and indirect
comparisons of oliceridine with other IV opioids.
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Table 1: Comparison of Efficacy and Safety of Oliceridine vs. Morphine (Direct Comparison
from APOLLO-1 & APOLLO-2 Trials)

Outcome Measure

Oliceridine (0.35
mg and 0.5 mg
demand doses)

Morphine (1 mg
demand dose)

Study Population

Analgesic Efficacy

Responder Rate (vs.

Placebo)

Statistically superior to
placebo (P<0.0001)[2]

[7]

Statistically superior to

placebo

Postoperative pain
(bunionectomy,

abdominoplasty)[2][7]

Non-inferiority to

Morphine

Demonstrated non-
inferiority[2][7][8]

Postoperative pain
(bunionectomy,

abdominoplasty)[2][7]
[8]

Safety and Tolerability

Nausea and Vomiting

Lower proportion of
patients experiencing
nausea or vomiting
compared to

morphine[7]

Higher incidence

Postoperative pain

(abdominoplasty)[7]

Respiratory Safety
Burden (RSB)

Numerically lower, but
not statistically
different from
morphine[2][7]

Postoperative pain
(bunionectomy,

abdominoplasty)[2][7]

Composite Safety
Endpoint (Nausea,
vomiting, sedation,
dizziness, pruritus,

hypoxia)

Odds Ratio ~0.5
(pooled data),
suggesting a better
safety profile at
equianalgesic
doses[9][10]

Postoperative pain
(bunionectomy,
abdominoplasty)[9]
[10]

Table 2: Indirect Treatment Comparison of Gastrointestinal Adverse Events: Oliceridine vs.

Hydromorphone and Fentanyl
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Patient Population

Comparison Outcome Result (for Oliceridine
arm)

Oliceridine vs.
Hydromorphone

Oliceridine

significantly reduced

the incidence in
Incidence of Nausea orthopedic surgery )

Orthopedic and

and/or Vomiting

Requiring Antiemetics

and pooled data.[1][9]
[11][12] Not
statistically significant
in plastic surgery.[1][9]
[11][12]

Plastic Surgery

Oliceridine vs.

Fentanyl

Incidence of Nausea

and/or Vomiting

Trend toward reduced
risk with oliceridine,
but not statistically
significant.[12][13]

Orthopedic and
Plastic Surgery
(pooled)

Experimental Protocols
APOLLO-1 and APOLLO-2 Phase Ill Trials (Oliceridine

vs. Morphine and Placebo)

These were multicenter, randomized, double-blind, placebo- and active-controlled studies in

patients with moderate-to-severe acute pain following bunionectomy (APOLLO-1) and
abdominoplasty (APOLLO-2).[2][3][4][5][7][14][15]

o Patient Population: Adults aged 18-75 with a pain score of =5 on a 0-10 Numeric Rating
Scale (NRS) within 4 hours after surgery.[14]

e Treatment Arms:
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o Placebo

o Oliceridine (1.5 mg loading dose, followed by patient-controlled analgesia (PCA) with 0.1
mg, 0.35 mg, or 0.5 mg demand doses)[2][3][5][7]

o Morphine (4 mg loading dose, followed by PCA with 1 mg demand doses)[2][3][5][7]

Lockout Interval: 6 minutes for all PCA arms.[7][15]

Primary Endpoint: Proportion of treatment responders over 24 hours (APOLLO-2) or 48
hours (APOLLO-1) for oliceridine regimens compared to placebo.[2][3][7] A responder was
defined based on a composite of pain reduction and lack of rescue medication use.[4]

Secondary Endpoints: Included a composite measure of respiratory safety burden (RSB) and
comparison of responder rates versus morphine.[2][3][7]

ATHENA Phase lll Safety Study (Oliceridine)

This was a phase 3, open-label, multicenter study to evaluate the safety and tolerability of
oliceridine in a real-world setting.[1][16][17][18][19]

o Patient Population: 768 adult patients with moderate to severe acute pain requiring IV
opioids, including both surgical (94%) and non-surgical conditions.[1][16][18]

Treatment: IV oliceridine administered via clinician bolus or PCA. Multimodal analgesia was
permitted in 84% of patients.[16][18]

Endpoints: Safety was assessed through adverse event reporting, study discontinuations,
and monitoring of clinical laboratory and vital signs.[16]

Indirect Treatment Comparison (ITC) Methodology

The ITC comparing oliceridine to hydromorphone and fentanyl for gastrointestinal adverse
effects utilized the Bucher method, an adjusted indirect comparison technique.[9][20][21][22]
[23][24]

o« Common Comparator: Morphine was used as the common comparator as there were no
head-to-head trials between oliceridine and either hydromorphone or fentanyl.[1][9][11][12]
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[25]

o Data Source: A systematic literature review identified randomized controlled trials of
oliceridine versus morphine, and morphine versus either hydromorphone or fentanyl.[9][12]
Six RCTs were included in the analysis (2 for oliceridine, 3 for hydromorphone, and 1 for
fentanyl).[9][12][25]

e Analysis: The relative treatment effects (e.g., risk difference) of oliceridine vs. morphine and
hydromorphone/fentanyl vs. morphine were used to estimate the indirect effect of oliceridine
vs. hydromorphone/fentanyl.
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Caption: Oliceridine's G protein-biased signaling pathway.
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 To cite this document: BenchChem. [A Comparative Analysis of Oliceridine and Other
Intravenous Opioids: An Indirect Treatment Comparison]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1139222#indirect-treatment-
comparisons-of-oliceridine-with-other-iv-opioids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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